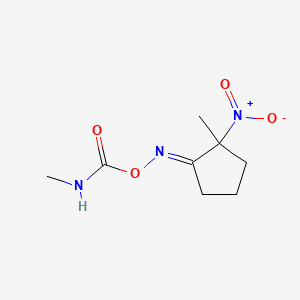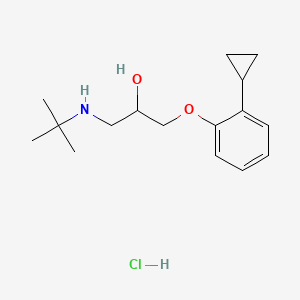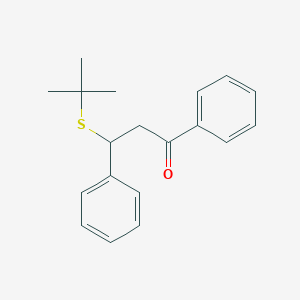
Biphenylen-2-yl(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenylen-2-yl(phenyl)methanone is an organic compound with the molecular formula C19H12O It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biphenylen-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a non-polar solvent like dichloromethane at low temperatures to ensure high yield and purity .
Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide reacts with biphenyl-2-carboxaldehyde to form the desired ketone. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of biphenyl-2-boronic acid with benzoyl chloride in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically conducted in an aqueous-organic solvent mixture at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
Biphenylen-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Biphenyl-2-carboxylic acid.
Reduction: Biphenyl-2-yl(phenyl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Biphenylen-2-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: This compound is used in the production of organic light-emitting diodes (OLEDs) and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of biphenylen-2-yl(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-2-yl(phenyl)methanol: A reduced form of biphenylen-2-yl(phenyl)methanone with similar structural properties but different reactivity.
Biphenyl-2-carboxylic acid: An oxidized form with distinct chemical behavior and applications.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A structurally related compound with different functional groups and biological activities
Uniqueness
This compound is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
24926-91-8 |
|---|---|
Fórmula molecular |
C19H12O |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
biphenylen-2-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12O/c20-19(13-6-2-1-3-7-13)14-10-11-17-15-8-4-5-9-16(15)18(17)12-14/h1-12H |
Clave InChI |
RYNPMXOBPRZKPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



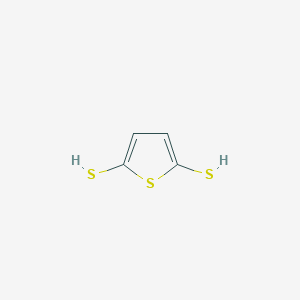



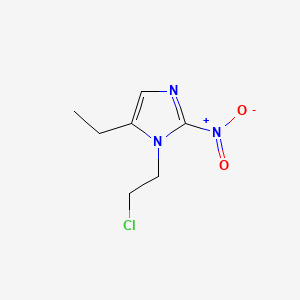
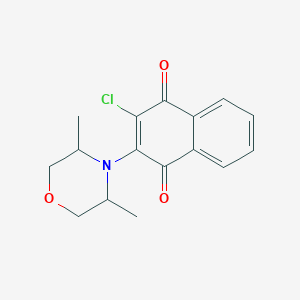
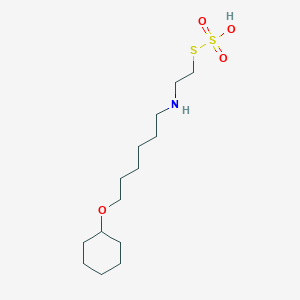

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
